molecular formula C19H25NO3 B5787134 2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine

2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine

Cat. No. B5787134
M. Wt: 315.4 g/mol
InChI Key: VTULRNCURHIJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine, also known as MDA19, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MDA19 belongs to the family of benzofuran derivatives and has been found to exhibit a high affinity for the cannabinoid CB2 receptor.

Mechanism of Action

2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine exhibits a high affinity for the CB2 receptor, which is primarily expressed in immune cells and the central nervous system. The activation of the CB2 receptor by 2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine leads to a decrease in inflammation and oxidative stress, which are key factors in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has been found to exhibit a range of biochemical and physiological effects, including the activation of the CB2 receptor, the reduction of oxidative stress and inflammation, and the improvement of cognitive function in animal models of Alzheimer's disease. Additionally, 2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has several advantages for lab experiments, including its high affinity for the CB2 receptor, its ability to reduce oxidative stress and inflammation, and its potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. However, 2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in human clinical trials.

Future Directions

There are several future directions for the study of 2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine, including the development of more potent and selective CB2 receptor agonists, the investigation of the potential therapeutic applications of 2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine in other diseases such as multiple sclerosis and inflammatory bowel disease, and the exploration of the underlying mechanisms of 2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine's neuroprotective and anti-tumor properties. Additionally, further studies are needed to determine the safety and efficacy of 2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine in human clinical trials.

Synthesis Methods

2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine is synthesized through a multi-step process that involves the reaction of 2-adamantanone with 7-methoxy-1,3-benzodioxole-5-carbaldehyde in the presence of a base. The resulting product is then reduced to the corresponding alcohol, which is subsequently converted to the amine using an amine reagent such as ammonium chloride.

Scientific Research Applications

2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, 2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-21-16-7-13(8-17-19(16)23-10-22-17)9-20-18-14-3-11-2-12(5-14)6-15(18)4-11/h7-8,11-12,14-15,18,20H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTULRNCURHIJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CNC3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-2-amine

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